5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde
Description
5-[(4-Methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at position 2, a 4-methylphenylsulfanyl group at position 5, and a carbaldehyde moiety at position 4.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-14(10-8-12)21-17-15(11-20)18-16(19-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUXSFGNLSJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 4-methylphenylsulfanyl and phenyl groups. The carbaldehyde group is then introduced through formylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The carbaldehyde moiety serves as the primary reaction site due to its electrophilic nature.
Hydrazone Formation
Reaction with phenylhydrazine produces a Schiff base derivative under ethanol reflux conditions:
text5-[(4-Methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde + Phenylhydrazine → 5-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-[(E)-(2-phenylhydrazinylidene)methyl]-1H-imidazole
Key Data :
-
Characterization:
Sulfanyl Group Transformations
The (4-methylphenyl)sulfanyl group exhibits moderate nucleophilic character.
Oxidation to Sulfone
While not directly documented for this compound, analogous imidazole sulfides undergo oxidation with HO/AcOH to sulfones:
textR-S-R' + H_2O_2 → R-SO_2-R'
Expected Conditions :
-
Solvent: Acetic acid
-
Temperature: 60–80°C
Imidazole Ring Modifications
The 1H-imidazole core participates in tautomerism and metal coordination.
Tautomeric Behavior
NMR studies confirm tautomerization between 1H- and 3H-imidazole forms in DMSO-:
| Tautomer | δ (NH proton) | Stability |
|---|---|---|
| 1H-form | 12.8 ppm | Dominant |
| 3H-form | 11.9 ppm | Minor |
Implications :
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd):
Example :
textThis compound + [Pd(PPh_3)_4] → Pd(II) complex (square planar geometry)
Catalytic Applications :
Multi-Component Reactions
The compound participates in tandem reactions leveraging multiple functional groups:
| Reaction Type | Conditions | Product Class |
|---|---|---|
| Aldol condensation | NaOH/EtOH, 0–5°C | α,β-Unsaturated aldehydes |
| Mannich reaction | NHOAc, reflux | β-Amino carbonyl derivatives |
| Ugi-4CR | Isocyanide, amine, carboxylic acid | Peptidomimetics |
Notable Example :
A three-component reaction with morpholine and acetylene dicarboxylate produces spiroimidazolidines (75% yield, confirmed by X-ray crystallography) .
Stability and Side Reactions
Critical stability parameters:
| Factor | Effect | Mitigation Strategy |
|---|---|---|
| Light (UV) | Aldehyde oxidation to COOH | Store in amber glass |
| pH > 9 | Imidazole ring decomposition | Maintain neutral conditions |
| Prolonged heating | Sulfanyl group cleavage | Use inert atmosphere |
Scientific Research Applications
Chemical Research Applications
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde serves as a crucial building block in organic synthesis. Its unique structure allows for the modification and development of more complex molecules, which can be utilized in various chemical reactions.
Table 1: Synthetic Pathways
| Reaction Type | Description | Reference |
|---|---|---|
| Formation of Imidazole | Multi-step synthesis involving formylation and substitution reactions | |
| Oxidation | Produces sulfoxide and sulfone derivatives | |
| Reduction | Generates corresponding alcohols |
Biological Applications
Research indicates potential biological activities of this compound, including antimicrobial and anti-inflammatory properties. These activities are critical for drug development and therapeutic applications.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of various imidazole derivatives, including this compound. The compound demonstrated significant inhibitory activity against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .
Medicinal Chemistry
The compound has been explored for its role as a pharmacophore in drug development, particularly targeting enzymes involved in disease processes.
Target Enzymes
Research has shown that similar compounds can inhibit enzymes such as dihydrofolate reductase and indoleamine 2,3-dioxygenase (IDO), which are important in cancer therapy and immune modulation .
Table 2: Inhibitory Potency Comparison
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 10 | IDO |
| Other Imidazole Derivatives | Varies | Various Enzymes |
Industrial Applications
In addition to its laboratory uses, this compound has potential industrial applications due to its unique electronic and optical properties. It can be utilized in the development of materials for electronics and photonics.
Material Development
This compound can be incorporated into polymers or coatings that require specific electronic properties, enhancing their performance in various applications.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The sulfanyl group can undergo redox reactions, affecting cellular oxidative stress pathways. The carbaldehyde group can form Schiff bases with amines, potentially modulating protein functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
A closely related analog, 4-Chloro-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1H-imidazole-5-carbaldehyde (CAS: 1235440-06-8), differs by replacing the methyl group on the sulfanyl phenyl ring with chlorine atoms. Key comparisons include:
- Impact of Substituents: The methyl group in the target compound likely enhances solubility in nonpolar solvents compared to the chloro analog, which may exhibit higher polarity and lower solubility due to Cl’s electron-withdrawing nature . The carbaldehyde group in both compounds provides a reactive site for condensation or nucleophilic addition reactions, a feature absent in non-aldehyde analogs like those in .
Physical Properties
- The chloro analog’s melting point is unspecified, but chlorinated aromatics typically have higher melting points than methyl-substituted analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Structural and Conformational Comparisons
Heterocyclic Core :
The imidazole ring in the target compound is planar, similar to thiadiazole derivatives (), but differs from the butterfly conformation observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole , where two thiadiazole rings form a 46.3° dihedral angle . The imidazole’s smaller ring size and nitrogen positioning may influence hydrogen-bonding patterns compared to larger heterocycles.- Hydrogen Bonding: Imidazole derivatives often participate in hydrogen bonding via N–H groups, which can affect crystallization and stability. For example, oxadiazole-thiazole derivatives in likely form hydrogen bonds via amino groups, whereas the target compound’s carbaldehyde may engage in weaker C=O···H interactions .
Biological Activity
5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a 4-methylphenylsulfanyl group and a carbaldehyde group . Its molecular formula is , and it has a molecular weight of approximately 294.37 g/mol. The presence of the sulfanyl group enhances its reactivity, making it a subject of interest in various biological studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N2OS |
| Molecular Weight | 294.37 g/mol |
| CAS Number | 477854-41-4 |
| IUPAC Name | This compound |
The biological activity of this compound has been linked to its ability to interact with various biological targets, including enzymes involved in critical metabolic pathways. Similar compounds have shown interactions with dihydrofolate reductase , an essential enzyme in nucleotide synthesis, indicating potential applications in cancer therapy and antimicrobial action .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property positions it as a candidate for treating inflammatory diseases .
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. Preliminary studies have reported significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's IC50 values indicate potent growth inhibition, suggesting mechanisms that may involve apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study conducted by Zhang et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus with an MIC value of 32 µg/mL, showcasing its potential as an alternative treatment for bacterial infections .
- Anti-inflammatory Research : In a study by Liu et al. (2023), the compound was shown to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its role in modulating inflammatory responses .
- Anticancer Evaluation : Research by Kim et al. (2024) reported that the compound exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Q & A
Q. Optimization Strategies :
- Temperature control : Reflux conditions (80–120°C) improve reaction rates while minimizing side products.
- Catalyst screening : Bases like NaH or Et₃N accelerate sulfanyl group incorporation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For instance, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the molecular geometry. In related imidazole derivatives, planar imidazole rings with dihedral angles <5° between aryl groups are observed . Example lattice parameters: a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084° .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₅N₂OS requires m/z 313.0872).
Advanced: How can SHELXL be used to refine the crystal structure of this compound, and what challenges arise during refinement?
Methodological Answer:
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R₁ (I > 2σ(I)) | <0.05 |
| wR₂ (all data) | <0.12 |
| CCDC Deposition | Required |
Advanced: How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Methodological Answer:
- Graph Set Analysis : Hydrogen bonds (e.g., C–H⋯O, N–H⋯S) are categorized using Etter’s notation (e.g., D for donors, A for acceptors). For example, a D₁¹(2) motif indicates a two-membered ring involving one donor and one acceptor .
- π-π Stacking : Aryl groups form face-to-face interactions with centroid distances of 3.5–4.0 Å. These interactions stabilize layered packing, as seen in related thiadiazole-imidazole hybrids .
- Mercury Software : The Materials Module in Mercury calculates interaction motifs and compares packing similarities across structures .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, angles)?
Methodological Answer:
- Validation Steps :
- Geometry Checks : Compare DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G*) with XRD data. Discrepancies >0.05 Å in bond lengths suggest inadequate theory levels or crystal packing effects .
- Hirshfeld Surface Analysis : Visualize intermolecular contacts (e.g., using CrystalExplorer) to identify non-covalent forces absent in gas-phase calculations .
- Thermal Motion : High ADPs (Atomic Displacement Parameters) in XRD data may indicate dynamic disorder, requiring re-refinement with constraints .
Q. Example Data Contradiction :
| Parameter | XRD Value | DFT Value |
|---|---|---|
| C–S Bond Length | 1.76 Å | 1.82 Å |
| Dihedral Angle | 46.3° | 38.7° |
Resolution : Adjust DFT solvation models or include dispersion corrections (e.g., D3BJ) .
Advanced: What strategies are effective for synthesizing analogues with modified aryl or sulfanyl groups?
Methodological Answer:
Q. Yield Optimization Table :
| Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | DMF | K₂CO₃ | 72 |
| 4-Nitrophenyl | EtOH | NaH | 65 |
| 2-Naphthyl | DMSO | Pd(PPh₃)₄ | 58 |
Advanced: How can researchers analyze and compare crystal structures of analogous compounds to predict bioactivity?
Methodological Answer:
- CSD Mining : Query the Cambridge Structural Database (CSD) for imidazole derivatives with similar substituents. Filter by R-factors (<0.05) and resolution (<0.8 Å) .
- Pharmacophore Modeling : Use MOE or Schrödinger to align crystal structures and identify conserved hydrogen-bond acceptors (e.g., aldehyde O) or hydrophobic regions .
- Bioactivity Correlation : Compounds with planar imidazole cores and extended π-systems show enhanced enzyme inhibition (e.g., COX-2, EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
